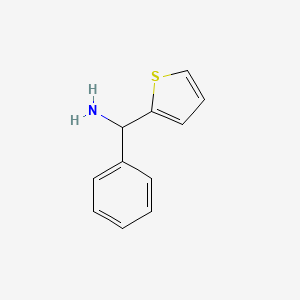

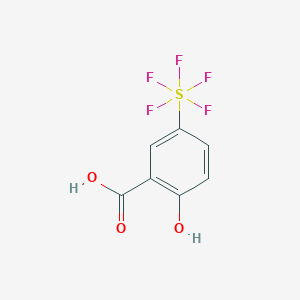

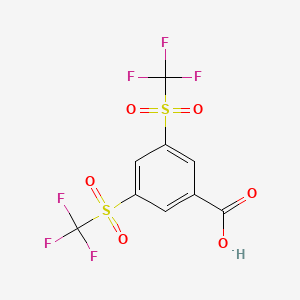

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

FFB can be synthesized by reacting 5-pentafluorosulfanyl-2-nitrobenzoic acid with tin and hydrochloric acid . The reaction proceeds via a reduction of the nitro group to amino, followed by a substitution of the amino group with the pentafluorosulfanyl group .Molecular Structure Analysis

The molecular formula of FFB is C7H5F5O3S. The InChI code is 1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3,13H,(H,14,15) and the InChI key is KVJDCMSIZPCNQP-UHFFFAOYSA-N.Physical And Chemical Properties Analysis

FFB is a white, crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. It has a melting point of 162-164°C and a boiling point of 357°C. The molecular weight of FFB is 268.14 g/mol, and its pKa value is 2.2. FFB is a moderately strong acid, with a logP value of 2.5.Scientific Research Applications

Electrochemical Properties and Reduction

- The electrochemical reduction of 2-hydroxy-5-[(4-sulfophenyl)azo]benzoic acid and related compounds has been investigated in aqueous solutions. These studies are crucial for understanding their behavior in various electrochemical applications (Mandić, Nigović, & Šimunić, 2004).

Synthesis of Perfluoroalkyl Benzene Derivatives

- Research on the synthesis of ω-Pentafluoro-λ6-sulfanyl(SF5)-n-perfluoroalkyl benzene derivatives has expanded the understanding of these compounds. These derivatives are a new class of perfluoroalkylaromatic compounds with potential applications in various fields (Hodges, Winter, Mohtasham, Bailey, & Gard, 2001).

Development of SF5-Containing Compounds

- The synthesis and epoxidation of alkadienes with pentafluoro-λ6-sulfanyl (SF5) groups have been explored. These compounds are valuable as monomers or intermediates in the preparation of polymers and polymer surface coatings, indicating their versatility in material science applications (Brel, 2005).

Novel Fluorescence Probes Development

- Studies on the development of novel fluorescence probes, such as 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, have been carried out. These probes are critical for detecting reactive oxygen species in various biological and chemical applications (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Structural Characterization in Crystallography

- Structural characterization and Hirshfeld surface analysis of compounds like 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile have been conducted. Such studies are significant in crystallography, providing insights into the molecular interactions and geometries of these compounds (González Espiet, Cintrón Cruz, & Piñero Cruz, 2020).

Transfer Hydrogenation Catalysis

- The compound 2-(pyridine-2-ylmethylsulfanyl)benzoic acid has been used in the synthesis of water-soluble half-sandwich complexes. These complexes are efficient for catalytic transfer hydrogenation of carbonyl compounds in water, demonstrating the compound's relevance in catalytic processes (Prakash, Joshi, Sharma, Gupta, & Singh, 2014).

Safety And Hazards

The safety data sheet for a similar compound, 2-Fluoro-5-(pentafluorosulfur)benzoic acid, indicates that it may cause skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-hydroxy-5-(pentafluoro-λ6-sulfanyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F5O3S/c8-16(9,10,11,12)4-1-2-6(13)5(3-4)7(14)15/h1-3,13H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJDCMSIZPCNQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-(pentafluoro-l6-sulfanyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-tosylisonicotinamide](/img/structure/B2417477.png)

![2-[[1-[2-(4-Methoxyphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2417478.png)

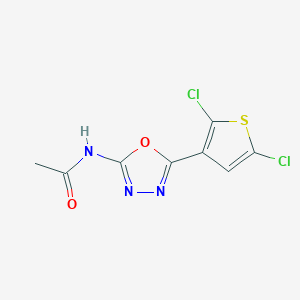

![1-((3-methoxybenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2417480.png)

![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2417481.png)

![((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)(4-(methylthio)phenyl)methanone](/img/structure/B2417487.png)

![3-chloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2417488.png)

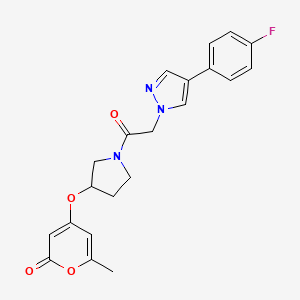

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-2-yloxy)ethanone](/img/structure/B2417491.png)

![(E)-4-(Dimethylamino)-N-[[2-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclopentyl]methyl]but-2-enamide](/img/structure/B2417494.png)